molecular formula C8H15NO2 B13065441 3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid

3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid

Cat. No.: B13065441
M. Wt: 157.21 g/mol
InChI Key: WTSMQDGZFPWJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is a compound characterized by its unique structure, which includes an amino group, a cyclopropyl ring, and a dimethyl-substituted propanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid typically involves the amination of 2,2-dimethylpropanoic acid or its derivatives. One common method is the reaction of 2,2-dimethylpropanoic acid with ammonia or an amine under suitable conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .

Scientific Research Applications

3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity. The cyclopropyl ring and dimethyl groups may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

    3-Amino-2,2-dimethylpropanoic acid: Similar structure but lacks the cyclopropyl ring.

    3-Amino-3-cyclopropylpropanoic acid: Similar structure but lacks the dimethyl groups.

Uniqueness: 3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid is unique due to the presence of both the cyclopropyl ring and the dimethyl-substituted propanoic acid backbone. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2,7(10)11)6(9)5-3-4-5/h5-6H,3-4,9H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSMQDGZFPWJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1CC1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.